

Spectroscopic Deep Dive: A Comparative Analysis of Amisulbrom and Its Primary Metabolites

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Compound of Interest

Compound Name: Amisulbrom

Cat. No.: B1667119

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For researchers, scientists, and professionals in drug development, a thorough understanding of the biotransformation of a parent compound and the characteristics of its metabolites is crucial. This guide provides a detailed spectroscopic comparison of the fungicide **Amisulbrom** and its primary metabolites, IT-4 and IT-5. By presenting key experimental data and methodologies, this document aims to facilitate a deeper understanding of their structural relationships and analytical differentiation.

Amisulbrom, a potent fungicide, undergoes metabolic transformation in biological systems, leading to the formation of its primary metabolites. The major metabolic pathway involves the initial cleavage of the sulfonylamino side chain to generate IT-4, which is subsequently hydroxylated to form IT-5.^[1] Understanding the distinct spectroscopic signatures of these three compounds is paramount for metabolism studies, residue analysis, and the development of robust analytical methods.

Chemical Structures

The chemical structures of **Amisulbrom** and its primary metabolites, IT-4 and IT-5, are presented below. These structures form the basis for interpreting the spectroscopic data that follows.

- **Amisulbrom:** 3-(3-bromo-6-fluoro-2-methylindol-1-yl)sulfonyl-N,N-dimethyl-1,2,4-triazole-1-sulfonamide^[1]

- Metabolite IT-4: 3-bromo-6-fluoro-2-methyl-1-(1H-1,2,4-triazol-5-ylsulfonyl)indole[2]
- Metabolite IT-5: [3-bromo-6-fluoro-1-(1H-1,2,4-triazol-5-ylsulfonyl)indol-2-yl]methanol[3]

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for **Amisulbrom**.

Comprehensive experimental data for the primary metabolites, IT-4 and IT-5, are not widely available in the public domain and represent a critical data gap for a complete comparative analysis.

Spectroscopic Technique	Amisulbrom	Metabolite IT-4	Metabolite IT-5
UV-Vis Spectroscopy	λ_{max} : 254 nm	Data not available	Data not available
Mass Spectrometry	Molecular Weight: 466.30 g/mol	Molecular Weight: 359.18 g/mol	Molecular Weight: 373.94846 Da
Exact Mass: 464.9576	Data not available	Data not available	
Infrared (IR) Spectroscopy	Data not available	Data not available	Data not available
Nuclear Magnetic Resonance (NMR) Spectroscopy	Data not available	Data not available	Data not available

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of spectroscopic data. The following outlines a general methodology for the spectroscopic analysis of **Amisulbrom** and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A common approach for the analysis of pesticide residues, including **Amisulbrom** and its metabolites, involves Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (General Workflow for Agricultural Commodities):

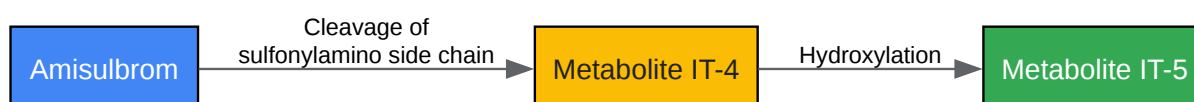
- Extraction: Homogenize the sample and extract with a suitable organic solvent, such as acetonitrile.
- Clean-up: Employ Solid Phase Extraction (SPE) cartridges to remove interfering matrix components.
- Reconstitution: Evaporate the cleaned extract and reconstitute in a solvent compatible with the LC mobile phase.

Instrumentation and Conditions:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is typically used for separation.
- Mobile Phase: A gradient elution with a mixture of water (often with additives like formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
- Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis or full scan and product ion scan modes for qualitative analysis and structural elucidation.

Visualizing the Metabolic Pathway

The metabolic conversion of **Amisulbrom** to its primary metabolites, IT-4 and IT-5, is a critical pathway to visualize for understanding its biotransformation.



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Metabolic pathway of **Amisulbrom**.

This guide highlights the available spectroscopic information for **Amisulbrom** and underscores the need for further experimental work to fully characterize its primary metabolites, IT-4 and IT-5. A comprehensive spectroscopic library for these compounds is essential for advancing research in drug metabolism, environmental fate, and food safety.

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References

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- 3. PubChemLite - Amisulbrom metabolite it-5 (C₁₁H₈BrFN₄O₃S) [pubchemlite.lcsb.uni.lu]
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